Heck Coupling: Iodobenzene Achieves 10,000-Fold Higher Turnover Number than Bromobenzene
In phosphine-free Heck arylation of ethyl acrylate catalyzed by cyclopalladated NC-palladacycles, iodobenzene achieves turnover numbers (TON) up to 4,100,000 and turnover frequencies (TOF) up to 530,000 h⁻¹ [1]. Under identical catalyst systems, bromobenzene yields TON of 400–700 and TOF of 5–30 h⁻¹, a difference spanning three to four orders of magnitude [1]. The reactivity order established across multiple studies is ArI >> ArBr > ArOTf >> ArCl [2].
| Evidence Dimension | Catalytic efficiency in Heck coupling |
|---|---|
| Target Compound Data | TON = 4,100,000; TOF = 530,000 h⁻¹ |
| Comparator Or Baseline | Bromobenzene: TON = 400–700; TOF = 5–30 h⁻¹ |
| Quantified Difference | TON difference: ~5,800× to 10,000×; TOF difference: ~17,000× to 100,000× |
| Conditions | Phosphine-free NC-palladacycle catalysts; ethyl acrylate; Bu₄NBr promoter additive for bromobenzene |
Why This Matters
For industrial or academic procurement, this ~10,000-fold TON advantage translates directly to lower catalyst consumption, reduced reaction times, and higher throughput per batch.
- [1] Beletskaya, I.P.; Kashin, A.N.; Karlstedt, N.B.; Mitin, A.V.; Cheprakov, A.V.; Kazankov, G.M. NC-palladacycles as highly effective cheap precursors for the phosphine-free Heck reactions. Journal of Organometallic Chemistry, 2001, 622(1–2), 89–96. DOI: 10.1016/S0022-328X(00)00876-7 View Source
- [2] Applications of aryl halides: Reactivity order ArI >> ArBr > ArOTf >> ArCl. Yumpu. View Source
